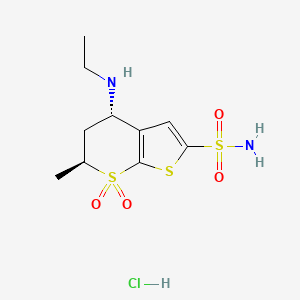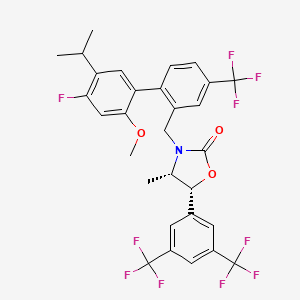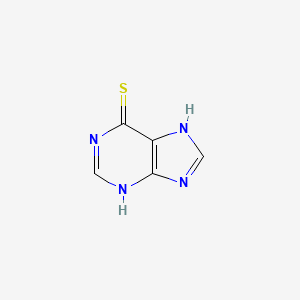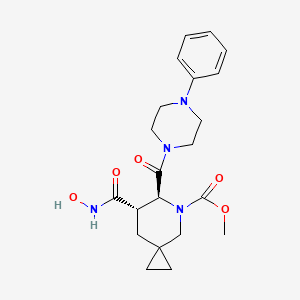
阿德巴西布
描述
科学研究应用
作用机制
生化分析
Biochemical Properties
Aderbasib is a potent and orally active inhibitor of ADAM10 and ADAM17, which are members of the metalloproteinase family. These enzymes are involved in the proteolytic ectodomain release, a process associated with various diseases, including cancer, autoimmune diseases, and neurodegeneration . Aderbasib inhibits the metalloprotease activity by binding to the active site of the metalloproteinase domain, thereby preventing the shedding of ectodomains from the cell surface .
Cellular Effects
Aderbasib influences various cellular processes by modulating the activity of ADAM10 and ADAM17. These enzymes play a crucial role in cell signaling pathways, including those involved in tumor progression. By inhibiting these enzymes, Aderbasib can reduce the proliferation of cancer cells and induce apoptosis. It has shown robust antineoplastic activity in various cancer cell lines, including diffuse large B-cell non-Hodgkin lymphoma, HER2+ breast cancer, and gliomas .
Molecular Mechanism
At the molecular level, Aderbasib exerts its effects by inhibiting the metalloprotease activity of ADAM10 and ADAM17. This inhibition prevents the cleavage of transmembrane proteins, thereby blocking the release of their ectodomains. This process is crucial for the activation of several signaling pathways, including those mediated by cytokine receptors, receptor tyrosine kinases, and Notch receptors . By inhibiting these pathways, Aderbasib can suppress tumor cell proliferation and induce apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, Aderbasib has shown stability and sustained activity over time. Preliminary results suggest that the drug is generally well tolerated with no major musculoskeletal side effects or anti-EGFR-related side effects such as skin rash. There were no reports of drug-induced increases in liver enzymes, bone marrow toxicity, or cardiomyopathy . Long-term studies have shown that Aderbasib can maintain its inhibitory effects on ADAM10 and ADAM17, leading to sustained suppression of tumor cell proliferation .
Dosage Effects in Animal Models
In animal models, the effects of Aderbasib vary with different dosages. At lower doses, Aderbasib effectively inhibits the activity of ADAM10 and ADAM17, leading to reduced tumor growth. At higher doses, toxic effects such as gastrointestinal disturbances and weight loss have been observed . These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing adverse effects.
Metabolic Pathways
Aderbasib is involved in metabolic pathways that regulate the activity of ADAM10 and ADAM17. By inhibiting these enzymes, Aderbasib can modulate the levels of various metabolites involved in cell signaling and tumor progression . The drug’s metabolism involves interactions with enzymes and cofactors that facilitate its breakdown and elimination from the body .
Transport and Distribution
Aderbasib is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins. These interactions facilitate the drug’s localization to target sites, where it can exert its inhibitory effects on ADAM10 and ADAM17 . The distribution of Aderbasib within tissues is crucial for its therapeutic efficacy, as it ensures that the drug reaches the tumor cells and inhibits their proliferation .
Subcellular Localization
The subcellular localization of Aderbasib is primarily within the cytoplasm, where it interacts with ADAM10 and ADAM17. These interactions are facilitated by targeting signals and post-translational modifications that direct Aderbasib to specific compartments within the cell . By localizing to these compartments, Aderbasib can effectively inhibit the activity of ADAM10 and ADAM17, leading to the suppression of tumor cell proliferation .
准备方法
阿德巴西布的合成涉及几个关键步骤。 该化合物是一种基于羟肟酸的抑制剂,其制备通常包括羟肟酸部分的形成以及哌嗪和苯基的引入 . 合成路线包括以下步骤:
- 通过合适的酯与羟胺反应形成羟肟酸部分。
- 将羟肟酸中间体与哌嗪衍生物偶联。
- 通过亲核取代反应引入苯基。
- 使用高效液相色谱 (HPLC) 和核磁共振 (NMR) 光谱等技术对产物进行最终纯化和表征 .
化学反应分析
阿德巴西布会发生各种化学反应,包括:
氧化: 在特定条件下,阿德巴西布可以被氧化形成相应的氧化物。
还原: 该化合物可以被还原形成其相应的还原衍生物。
这些反应中常用的试剂和条件包括过氧化氢等氧化剂、硼氢化钠等还原剂以及胺和硫醇等亲核试剂 . 从这些反应中形成的主要产物包括氧化和还原衍生物,以及具有各种官能团的取代产物 .
相似化合物的比较
阿德巴西布与其他 ADAM10 和 ADAM17 抑制剂类似,例如 INCB3619 . 阿德巴西布对 ADAM10 和 ADAM17 的特异性比其他相关化合物更高 . 这种特异性使阿德巴西布成为更有效的抑制剂,具有更少的脱靶效应 . 其他类似化合物包括:
INCB3619: 另一个 ADAM10 和 ADAM17 抑制剂,与阿德巴西布相比特异性较低.
TMI-005: 一种广谱金属蛋白酶抑制剂,对多个 ADAM 家族成员具有活性.
GI254023X: 一种选择性 ADAM10 抑制剂,对 ADAM17 的活性有限.
阿德巴西布对 ADAM10 和 ADAM17 的独特特异性使其成为研究这些蛋白在各种疾病中的作用以及开发靶向这些蛋白的新型治疗剂的宝贵工具 .
属性
IUPAC Name |
methyl (6S,7S)-7-(hydroxycarbamoyl)-6-(4-phenylpiperazine-1-carbonyl)-5-azaspiro[2.5]octane-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O5/c1-30-20(28)25-14-21(7-8-21)13-16(18(26)22-29)17(25)19(27)24-11-9-23(10-12-24)15-5-3-2-4-6-15/h2-6,16-17,29H,7-14H2,1H3,(H,22,26)/t16-,17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJXMSZSZEIKLQZ-IRXDYDNUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CC2(CC2)CC(C1C(=O)N3CCN(CC3)C4=CC=CC=C4)C(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)N1CC2(CC2)C[C@@H]([C@H]1C(=O)N3CCN(CC3)C4=CC=CC=C4)C(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701000327 | |
| Record name | Aderbasib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701000327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
INCB7839 is a novel, orally available ADAM metalloprotease inhibitor that is designed to block activation of the epidermal growth factor (EGFR) pathways. Currently approved therapies that target the EGFR pathways have shown promising efficacy in metastatic disease, validating these pathways as targets; however, efficacy may be limited due to the fact that these drugs inhibit only one or two of the four HER receptor pathways. In contrast, the sheddase inhibitor, INCB7839, has the potential to inhibit activation through all four of the HER receptors, resulting in more complete inhibition of these pathways. | |
| Record name | INCB7839 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05033 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
791828-58-5 | |
| Record name | Methyl (6S,7S)-7-[(hydroxyamino)carbonyl]-6-[(4-phenyl-1-piperazinyl)carbonyl]-5-azaspiro[2.5]octane-5-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=791828-58-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aderbasib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0791828585 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aderbasib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701000327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ADERBASIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V9YL6NEJ3G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


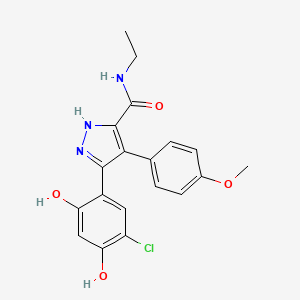

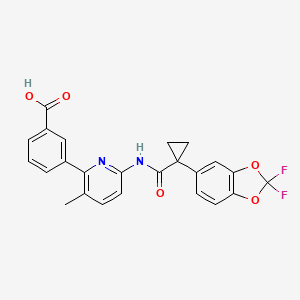
![12,14-dimethyl-9-(5-methylfuran-2-yl)-17-phenyl-1,8,12,14-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-2,4,6,10,16-pentaene-13,15-dione](/img/structure/B1684367.png)

![N-[(1R,2R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-pyrrolidin-1-ylpropan-2-yl]nonanamide](/img/structure/B1684369.png)
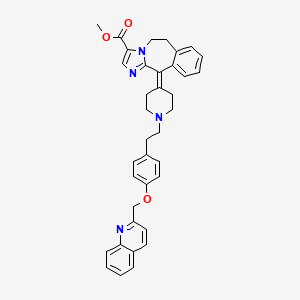
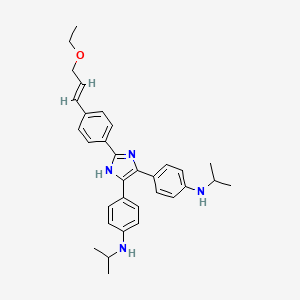
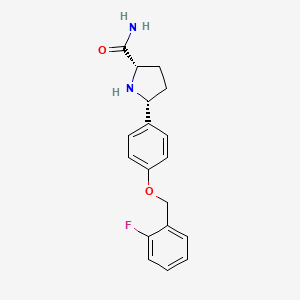
![2-methyl-N-[2-methyl-4-[(2-methylphenyl)diazenyl]phenyl]pyrazole-3-carboxamide](/img/structure/B1684373.png)
